![molecular formula C26H26ClN3O2 B1673098 Jtc-801 CAS No. 244218-51-7](/img/structure/B1673098.png)
Jtc-801
Overview
Description
JTC-801 is an opioid analgesic drug used in scientific research . It is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor . This receptor was the fourth opioid receptor to be discovered and is still the least understood . JTC-801 is an orally active drug that blocks the nociceptin receptor and produces analgesic effects in a variety of animal studies . It is particularly useful for neuropathic pain and allodynia associated with nerve injury .
Molecular Structure Analysis
JTC-801 has a molecular formula of C26H25N3O2 . It is a complex organic molecule with multiple functional groups, including an amide group, an aromatic ring, and an ether group .Physical And Chemical Properties Analysis
JTC-801 has a molecular weight of 411.505 g/mol . It is a crystalline solid . Its solubility varies depending on the solvent, with reported solubilities of 30 mg/mL in DMF and DMSO, and 20 mg/mL in ethanol .Scientific Research Applications
Anti-Proliferative Effects in Cancer Therapy
JTC-801 in Osteosarcoma Treatment : JTC-801 exhibits anti-proliferative effects on human osteosarcoma cells by inducing apoptosis. The study demonstrates that JTC-801 treatment significantly reduces the viability of osteosarcoma cells, indicating its potential as an anti-cancer agent. This effect is mediated through the activation of BAX and Caspase-3 and the downregulation of BCL-2, alongside the inhibition of invasion and migration of cancer cells. The study also highlights the involvement of the PI3K/AKT signaling pathway in the antitumor effects of JTC-801, suggesting a targeted mechanism of action against osteosarcoma growth (Zheng, Yang, Liu, & Zhong, 2018).
Pain Management Applications
JTC-801 in Neuropathic Pain Models : JTC-801 shows promise in alleviating neuropathic pain, as evidenced by studies in rat models. It alleviates heat-evoked hyperalgesia and may protect against osteoporosis induced by chronic constriction injury. The mechanism involves dose-dependent normalization of paw withdrawal latency, a measure of neuropathic pain intensity. Although JTC-801 does not inhibit the decrease in bone mineral content and density, it significantly inhibits the increase in osteoclast number, suggesting a role in neuropathic pain management (Suyama, Kawamoto, Gaus, & Yuge, 2003).
Safety And Hazards
JTC-801 should be handled with care to avoid dust formation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Future Directions
JTC-801 has demonstrated promising anticancer effects in adenocarcinoma and osteosarcoma cells . It has been found to inhibit the proliferation and migration of hepatoblastoma Hep G2 cells . These findings suggest that JTC-801 may have potential as a novel drug target for clinical cancer treatment .
properties
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIYKXNAXKMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415525 | |
Record name | JTC-801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jtc-801 | |
CAS RN |
244218-51-7 | |
Record name | JTC-801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTC-801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 244218-51-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JTC-801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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